molecular formula C12H18N2O B2810085 N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide CAS No. 2094436-00-5

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide

Cat. No.: B2810085
CAS No.: 2094436-00-5
M. Wt: 206.289
InChI Key: SIORCMWSHMPSHS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide is an organic compound that features a cyclohexene ring substituted with a carboxamide group, a cyanomethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide can be achieved through a multi-step process. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with propylamine to form N-propylcyclohex-3-ene-1-carboxamide. This intermediate is then reacted with cyanomethyl chloride in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions The process begins with the synthesis of cyclohex-3-ene-1-carboxylic acid, followed by its conversion to N-propylcyclohex-3-ene-1-carboxamide

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexene ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted derivatives where the cyanomethyl group is replaced by other functional groups.

Scientific Research Applications

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanomethyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-propylcyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.

    N-(cyanomethyl)-N-propylbenzamide: Contains a benzene ring instead of a cyclohexene ring.

    N-(cyanomethyl)-N-propylcyclopentane-1-carboxamide: Features a cyclopentane ring instead of a cyclohexene ring.

Uniqueness

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(cyanomethyl)-N-propylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-9-14(10-8-13)12(15)11-6-4-3-5-7-11/h3-4,11H,2,5-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIORCMWSHMPSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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